4-Methyl Buphedrone Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(methylamino)-1-(4-methylphenyl)butan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-4-11(13-3)12(14)10-7-5-9(2)6-8-10;/h5-8,11,13H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSOPRIVFKVRDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=C(C=C1)C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858024 | |
| Record name | 2-(Methylamino)-1-(4-methylphenyl)butan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1336911-98-8 | |
| Record name | 2-(Methylamino)-1-(4-methylphenyl)butan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYLBUPHEDRONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y78FRB99G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Precursor Chemistry of 4 Methyl Buphedrone Hydrochloride
Established Synthetic Routes and Chemical Transformations
The synthesis of 4-Methyl Buphedrone (B1655700) Hydrochloride, like other substituted cathinones, generally follows two principal pathways: reductive amination and alpha-halogenation followed by amination. era-comm.eu
Reductive amination is a versatile method for forming amines from carbonyl compounds. In the context of 4-Methyl Buphedrone synthesis, this pathway involves the reaction of a ketone with an amine to form an intermediate imine (or enamine), which is then reduced to the final amine product. masterorganicchemistry.comorganic-chemistry.org
The specific reaction for 4-Methyl Buphedrone would start with the ketone precursor, 1-(4-methylphenyl)butan-1-one. This ketone is reacted with methylamine (B109427) to form an unstable imine intermediate. This intermediate is reduced in situ to yield 4-Methyl Buphedrone. A variety of reducing agents can be employed for this step, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they can selectively reduce the protonated imine (iminium ion) in the presence of the initial ketone. masterorganicchemistry.com Simpler reducing agents like sodium borohydride (B1222165) (NaBH₄) can also be used. organic-chemistry.org The final product is then typically converted to its hydrochloride salt.
A widely utilized method for synthesizing cathinone (B1664624) derivatives involves the halogenation of a ketone at the alpha-position, followed by nucleophilic substitution with an appropriate amine. This route is common in the clandestine synthesis of related compounds like mephedrone (B570743) and butylone. wikipedia.orgwikipedia.org
The synthesis of 4-Methyl Buphedrone via this pathway begins with the precursor 4'-methylbutyrophenone (B132175) (1-(p-tolyl)butan-1-one). This ketone undergoes bromination at the alpha-carbon (the carbon atom adjacent to the carbonyl group) using elemental bromine, typically in a solvent like glacial acetic acid. This reaction yields the intermediate α-bromo-4'-methylbutyrophenone (2-bromo-1-(4-methylphenyl)-1-butanone).
This brominated intermediate is then reacted with methylamine. The methylamine acts as a nucleophile, displacing the bromide to form 4-Methyl Buphedrone. The reaction is often carried out in a suitable solvent like dichloromethane. wikipedia.org Following the reaction, an acid-base workup is typically performed to isolate the free base, which is then converted to the more stable hydrochloride salt. wikipedia.orgwikipedia.org
Beyond the two primary routes, other strategies exist for the synthesis of β-keto phenethylamines. These can include more advanced or specialized techniques. For instance, enzymatic approaches using ω-transaminases are being explored for the asymmetric synthesis of chiral amines. mdpi.com This method could potentially be applied to produce specific enantiomers of 4-Methyl Buphedrone from a stable β-keto ester precursor, offering high stereoselectivity. mdpi.com Another approach involves the three-component Mannich reaction of aldehydes, benzyl (B1604629) carbamate, and β-keto esters, catalyzed by iodine, to produce β-amino-β-keto-esters which are related structures. researchgate.net
Precursor Identification and Supply Chain Analysis
The synthesis of 4-Methyl Buphedrone Hydrochloride relies on the availability of specific chemical precursors. Analysis of these precursors is critical for understanding and monitoring the production of this compound.
For the Alpha-Halogenation Route , the key precursors are:
4'-Methylbutyrophenone : The starting ketone.
Bromine : The halogenating agent.
Methylamine : The amine source for the final step.
For the Reductive Amination Route , the key precursors are:
1-(4-methylphenyl)butan-1-one : The starting ketone.
Methylamine : The amine source.
A suitable reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃).
The ketone precursor, 4'-methylbutyrophenone, is not a commonly used industrial chemical, suggesting it may be synthesized specifically for this purpose. It can be prepared through methods like the Friedel-Crafts acylation of toluene (B28343) with butyryl chloride. The monitoring of seizures of related precursors provides insight into common manufacturing trends. For example, large quantities of 2-bromo-4'-methylpropiophenone, a precursor for the related compound mephedrone, have been seized, indicating that the alpha-halogenation pathway is a significant route for cathinone synthesis in illicit manufacturing. incb.org
Interactive Data Table: Synthetic Routes and Precursors
| Synthetic Route | Primary Precursor(s) | Key Reagents | Intermediate(s) |
|---|---|---|---|
| Reductive Amination | 1-(4-methylphenyl)butan-1-one, Methylamine | Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) | Imine/Iminium ion |
| Alpha-Halogenation & Amination | 4'-Methylbutyrophenone | Bromine (Br₂), Methylamine (CH₃NH₂) | 2-bromo-1-(4-methylphenyl)-1-butanone |
By-product and Impurity Formation during Synthesis of this compound
The synthesis of this compound is not perfectly efficient and can lead to the formation of various by-products and impurities. The nature and quantity of these impurities can often provide clues about the specific synthetic route used. nih.gov
A significant issue with α-aminoketones like 4-Methyl Buphedrone is the instability of the free base form, which is prone to dimerization. This can lead to the formation of dihydropyrazine (B8608421) dimers. Furthermore, research on the synthesis of the closely related compound mephedrone has identified the formation of a stable imidazolium (B1220033) by-product (1,2,3,5-tetramethyl-4-(4-methylphenyl)-1H-imidazol-3-ium salt). drugsandalcohol.ie This by-product was found to form during the synthesis and even during storage of the free base in the presence of air. It is plausible that analogous imidazole-based impurities could form during the synthesis of 4-Methyl Buphedrone.
Other impurities can arise from incomplete reactions, such as residual starting ketone, or from side reactions. The analysis of these organic impurity profiles is a key aspect of forensic chemistry, as it can help link different samples or trace back to a specific manufacturing process. nih.gov
Novel Synthetic Approaches and Derivatization Strategies
Research into the synthesis of β-keto phenethylamines is ongoing, leading to novel approaches and derivatization strategies. As mentioned, enzymatic synthesis using ω-transaminases represents a green chemistry approach that can offer high enantioselectivity. mdpi.com
Derivatization is a common practice to create new psychoactive substances with potentially altered properties. For cathinones, this involves modifying the core structure at several key positions: nih.govmmu.ac.uk
The Aromatic Ring : Substituents can be added or changed on the phenyl ring.
The Alkyl Side-Chain : The length of the alkyl group (the ethyl group in 4-Methyl Buphedrone) can be altered.
The Amino Group : The N-methyl group can be replaced with other alkyl groups or incorporated into a ring structure (e.g., a pyrrolidine (B122466) ring). nih.gov
These modifications result in a vast number of potential analogues, each with unique chemical characteristics.
Advanced Analytical Characterization and Detection of 4 Methyl Buphedrone Hydrochloride
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide fundamental information about the molecular structure, bonding, and functional groups present in 4-Methyl Buphedrone (B1655700) Hydrochloride.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the complete structural elucidation of organic molecules like 4-Methyl Buphedrone Hydrochloride. unodc.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information on the molecular structure, including the connectivity of atoms and the electronic environment of the protons (¹H NMR) and carbons (¹³C NMR). researchgate.net This technique is crucial for distinguishing between closely related isomers, a common challenge with synthetic cathinones. researchgate.net
While specific spectral data for this compound is proprietary to analytical laboratories, the expected chemical shifts can be inferred from its structure and data from closely related analogues like buphedrone and mephedrone (B570743). researchgate.netnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is a representation of expected values based on the known structure and published data for analogous compounds.
¹H NMR| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₄) | 7.2 - 7.9 | Multiplet |
| Methine (CH) | 4.5 - 5.0 | Multiplet |
| N-Methyl (NHCH₃) | 2.5 - 2.8 | Doublet |
| Aromatic Methyl (Ar-CH₃) | 2.3 - 2.5 | Singlet |
| Methylene (CH₂) | 1.8 - 2.2 | Multiplet |
¹³C NMR
| Carbons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 195 - 205 |
| Aromatic (C₆H₄) | 125 - 145 |
| Methine (CH) | 60 - 70 |
| N-Methyl (NHCH₃) | 30 - 40 |
| Aromatic Methyl (Ar-CH₃) | 20 - 25 |
| Methylene (CH₂) | 25 - 35 |
Note: Actual chemical shifts can vary based on the solvent and experimental conditions.
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is highly effective for identifying the functional groups within a molecule. researchgate.net These techniques are well-suited for characterizing synthetic cathinones and can help differentiate between various homologues and regioisomers. researchgate.netspringermedizin.de
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to different vibrational modes. For this compound, characteristic absorption bands confirm the presence of its key functional groups. Raman spectroscopy provides complementary information and is a valuable non-destructive screening tool. researchgate.net
Table 2: Key FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group Assignment |
|---|---|
| 3024–3063 | Aryl C-H stretch |
| 2711–2952 | Alkyl C-H stretch |
| 2400–2700 | Amine salt (Hydrochloride) |
| 1674–1700 | Carbonyl (C=O) stretch |
| 1580–1605 | Aromatic ring (C=C) stretch |
Data sourced from analytical studies of buphedrone hydrochloride, a close structural analog.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to electronic transitions within the molecule. For this compound, the UV spectrum is characterized by an absorption maximum (λmax) primarily due to the electronic transitions within the substituted aromatic ring. The λmax for this compound is reported to be 260 nm. caymanchem.comcaymanchem.compoliticheantidroga.gov.it This data can be used as a parameter in its identification, particularly when coupled with a chromatographic separation technique. unodc.org
Single-crystal X-ray diffraction is a powerful and definitive analytical technique for determining the precise three-dimensional atomic structure of a crystalline solid. nih.gov This method allows for the unambiguous identification of a compound's molecular geometry and stereochemistry, even for novel substances for which no reference standards exist. nih.gov Studies on related synthetic cathinones, such as metaphedrone and pentedrone (B609907) hydrochlorides, have demonstrated the effectiveness of this technique in forensic analysis. researchgate.netnih.gov The analysis provides detailed information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. nih.gov While specific crystallographic data for this compound is not widely published, the application of this technique would yield its absolute structure.
Chromatographic Separation and Mass Spectrometric Identification
Chromatographic techniques are essential for separating the target compound from complex mixtures, while mass spectrometry provides information on its mass and fragmentation pattern, leading to its identification.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in forensic and toxicological laboratories for the analysis of volatile compounds like synthetic cathinones. springermedizin.de The method involves separating compounds in a gas chromatograph before they are ionized and detected by a mass spectrometer. unodc.orgresearchgate.net
Method development for this compound involves optimizing GC parameters (e.g., column type, temperature program) to achieve good separation from other substances. researchgate.net The mass spectrometer fragments the molecule into characteristic ions. The resulting mass spectrum, with its specific parent ion and fragmentation pattern, serves as a chemical fingerprint for identification. However, a significant challenge is that positional isomers, such as 4-methylbuphedrone (B1651761) and 4-methylethcathinone (4-MEC), can yield very similar mass spectra, necessitating careful interpretation and often confirmation by other uncorrelated techniques. nist.gov
Validation of the GC-MS method ensures its reliability for routine use. nih.govresearchgate.netnih.gov Key validation parameters include linearity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), accuracy, and precision. researchgate.netnih.gov
Table 3: Representative GC-MS Method Parameters and Validation Data for Synthetic Cathinone (B1664624) Analysis This table represents typical parameters and expected validation results for the analysis of compounds like this compound.
| Parameter | Typical Value / Range |
|---|---|
| GC Conditions | |
| Column | HP-5MS (or equivalent) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Temperature ramp (e.g., 100°C to 300°C) |
| MS Conditions | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Key Mass Fragments (m/z) | Dependent on fragmentation pattern (e.g., ions corresponding to the loss of alkyl and amine groups) |
| Validation | |
| Linearity (r²) | > 0.99 |
| LOD | 0.02 - 1.0 ng/mL |
| LOQ | 1.0 - 5.0 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Data compiled from validated methods for related synthetic cathinones. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS, QTOF-MS) Applications
Liquid chromatography coupled with mass spectrometry stands as a primary technique for the definitive identification and quantification of this compound in various samples. The combination of liquid chromatography's separation power with the sensitivity and specificity of mass spectrometry makes it indispensable in forensic and analytical toxicology.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently employed for its high sensitivity and selectivity, particularly in complex biological matrices. In a typical LC-MS/MS setup, the compound is first separated on a chromatographic column and then detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This targeted approach allows for precise quantification even at low concentrations. For instance, a fast analytical method for determining synthetic cathinones in oral fluid by LC-MS/MS has been developed, demonstrating the technique's applicability. oup.com The optimized source parameters for such an analysis often include a gas temperature of 350°C, a gas flow rate of 13 L/min, a nebulizer pressure of 60 psi, and a capillary voltage of 2,500 V. oup.com
High-Resolution Mass Spectrometry (HRMS) , often coupled with an Orbitrap or Time-of-Flight (TOF) analyzer, provides highly accurate mass measurements. This capability is crucial for identifying unknown substances and for distinguishing between isomers, which is a common challenge with synthetic cathinones. researchgate.netkcl.ac.uk HRMS allows for the determination of the elemental composition of a molecule, providing a higher degree of confidence in its identification. kcl.ac.uk For example, ESI-HRMS has been used for the complete characterization of buphedrone and its analogues. researchgate.netnih.gov Data acquisition in full-scan and data-dependent MS2 modes allows for both quantification of the precursor ion and confirmation through product ion library matching. nih.gov
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) combines a quadrupole mass analyzer with a time-of-flight mass analyzer. This hybrid setup offers both high resolution and the ability to perform MS/MS experiments, making it a powerful tool for structural elucidation. QTOF-MS-based methods are particularly advantageous for "non-target analysis," where new or unexpected compounds can be preliminarily identified without reference standards. springermedizin.de In the analysis of synthetic cathinones, LC-QTOF-MS has been used to investigate potential degradation products and metabolites. springermedizin.de
Table 1: Exemplary LC-MS/MS Parameters for Synthetic Cathinone Analysis
| Parameter | Value/Condition | Reference |
|---|---|---|
| Chromatography | ||
| Column | Luna Omega 5 µm Polar C18 (150 mm × 4.6 mm) | oup.com |
| Mobile Phase A | 0.1% Formic Acid in Water | oup.com |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) | oup.com |
| Flow Rate | 0.6 mL/min | oup.com |
| Injection Volume | 20 µL | oup.com |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | oup.com |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | oup.com |
| Gas Temperature | 350°C | oup.com |
| Nebulizer Pressure | 60 psi | oup.com |
| Capillary Voltage | 2,500 V | oup.com |
Supercritical Fluid Chromatography (SFC) for this compound Analysis
Supercritical Fluid Chromatography (SFC) presents a valuable alternative to liquid and gas chromatography for the analysis of synthetic cathinones like this compound. Utilizing a supercritical fluid, most commonly carbon dioxide, as the mobile phase, SFC can offer unique selectivity and faster separations. nih.gov
A key advantage of SFC is its ability to provide different selectivity compared to the more common reversed-phase liquid chromatography, which is particularly useful for separating structurally similar compounds, including positional and stereoisomers. A study comparing ultra-high performance supercritical fluid chromatography (UHPSFC), ultra-high performance liquid chromatography (UHPLC), and gas chromatography (GC) for the separation of synthetic cathinones highlighted the strengths of each technique. caymanchem.comcaymanchem.com The research demonstrated that SFC can be a powerful tool for resolving complex mixtures of cathinone analogs. caymanchem.com While its application for the specific analysis of 4-methyl buphedrone is not as widely documented as LC-MS, the technique's potential for chiral separations of cathinones makes it an important area of research.
Table 2: Comparison of Chromatographic Techniques for Synthetic Cathinone Separation
| Technique | Advantages for Cathinone Analysis | Disadvantages | Reference |
|---|---|---|---|
| UHPSFC | Fast separations, unique selectivity for isomers. | Higher costs and more complex hardware. | nih.govcaymanchem.com |
| UHPLC | Robust and widely used, high sensitivity with MS. | May have limitations in resolving certain isomers. | caymanchem.com |
| GC | High resolution for volatile compounds. | Often requires derivatization for polar analytes. | caymanchem.comoup.com |
Capillary Electrophoresis (CE) Techniques
Capillary Electrophoresis (CE) is a high-resolution separation technique that has proven effective for the analysis of synthetic cathinones, especially for chiral separations. Since cathinones possess a chiral center, their enantiomers can exhibit different pharmacological properties, making enantioselective analysis crucial. nih.gov
In CE, the separation is based on the differential migration of charged species in an electric field. For the chiral separation of neutral or basic compounds like cathinones, chiral selectors are added to the background electrolyte. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. nih.govmdpi.com A study on the chiral separation of 61 cathinone and pyrovalerone derivatives successfully employed four different β-cyclodextrin derivatives. nih.gov This research demonstrated the simultaneous enantiomeric separation of buphedrone, 4-methylbuphedrone, and N-ethylbuphedrone using acetyl-β-CD as the chiral selector. nih.govresearchgate.net The method is applicable for enantiomeric purity checks and for differentiating between positional isomers. researchgate.net
Table 3: Conditions for Chiral CE Separation of Buphedrone Derivatives
| Parameter | Condition | Analytes Separated | Reference |
|---|---|---|---|
| Chiral Selector | Acetyl-β-cyclodextrin (Acetyl-β-CD) | Buphedrone, N-ethylbuphedrone, 4-methylbuphedrone | nih.govresearchgate.net |
| Background Electrolyte | 10 mM sodium phosphate (B84403) buffer (pH 2.5) | Buphedrone, N-ethylbuphedrone, 4-methylbuphedrone | nih.gov |
| Applied Voltage | 22 kV to cathode | Buphedrone, N-ethylbuphedrone, 4-methylbuphedrone | nih.gov |
| Temperature | 25°C | Buphedrone, N-ethylbuphedrone, 4-methylbuphedrone | nih.gov |
Impurity Profiling and Source Attribution for this compound
Impurity profiling involves the identification and quantification of impurities in a drug substance, which can provide insights into the synthetic route used for its production. medwinpublishers.com For clandestinely produced substances like this compound, this information can be valuable for source attribution and linking different seizures.
Impurities in synthetic cathinones can arise from various sources, including the starting materials, intermediates, by-products of the synthesis, and degradation products. researchgate.netmedwinpublishers.com For example, different synthetic routes used for the preparation of cathinones can result in characteristic impurity profiles. researchgate.net Analysis of seized exhibits containing buphedrone hydrochloride has been performed to determine if impurities could be traced back to a specific manufacturing process. researchgate.net Techniques such as GC-MS and high-resolution LC-MS are essential for separating and identifying these minor components within a bulk sample. researchgate.net The identification of adulterants is also a key part of this analysis; caffeine (B1668208) and ethylphenidate have been found alongside synthetic cathinones in seized products. nih.gov
Table 4: Potential Sources and Types of Impurities in Synthetic Cathinones
| Impurity Source | Examples of Impurity Types | Analytical Approach | Reference |
|---|---|---|---|
| Starting Materials | Unreacted precursors, contaminants in precursors. | GC-MS, LC-HRMS | researchgate.netmedwinpublishers.com |
| Synthetic By-products | Positional isomers, over-alkylated products, condensation products. | GC-MS, LC-HRMS, NMR | researchgate.netmedwinpublishers.com |
| Intermediates | Unreacted intermediates from the synthetic pathway. | GC-MS, LC-HRMS | researchgate.netmedwinpublishers.com |
| Degradation Products | Products of hydrolysis or oxidation. | LC-QTOF-MS | springermedizin.demedwinpublishers.com |
| Adulterants | Other psychoactive substances (e.g., caffeine), cutting agents. | GC-MS, FTIR | nih.gov |
Analytical Method Validation and Quality Control
The validation of analytical methods is a critical requirement to ensure that the results obtained are reliable, accurate, and reproducible. For the analysis of this compound, especially in a forensic context, methods must be rigorously validated according to international guidelines. ubi.ptunodc.org Quality control (QC) procedures are implemented to monitor the ongoing performance of the validated method.
Method validation encompasses the evaluation of several key parameters:
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Linearity: The range over which the method's response is directly proportional to the concentration of the analyte. For a GC-MS method analyzing buphedrone in blood, linearity was established between 5-500 ng/mL. ubi.pt
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. An LC-MS/MS method for 16 synthetic cathinones in hair reported an LOQ of 5 pg/mg for buphedrone. nih.gov
Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy refers to the closeness of the measured value to the true value. These are typically assessed at different concentration levels (low, medium, and high QC samples). nih.govoup.com
Extraction Efficiency/Recovery: The efficiency of the extraction process in recovering the analyte from the sample matrix. nih.gov
Matrix Effect: The influence of co-eluting, endogenous components of the sample matrix on the ionization of the analyte. nih.gov
Stability: The stability of the analyte in the sample matrix under various storage conditions (e.g., room temperature, refrigerated, freeze-thaw cycles). nih.govspringermedizin.de
Quality control samples are typically analyzed with each batch of unknown samples to ensure the method is performing within established acceptable criteria. oup.com
Table 5: Key Parameters for Analytical Method Validation
| Validation Parameter | Description | Example Acceptance Criteria | Reference |
|---|---|---|---|
| Linearity (R²) | Correlation coefficient of the calibration curve. | > 0.99 | ubi.pt |
| Precision (%CV) | Coefficient of variation of replicate measurements. | < 15-20% | nih.govoup.com |
| Accuracy (%Bias) | Deviation from the nominal concentration. | Within ±15-20% | nih.govoup.com |
| LOQ | Lowest quantifiable concentration. | Signal-to-noise ratio > 10, with acceptable precision and accuracy. | nih.gov |
| Stability | Analyte concentration after storage. | Within ±20% of initial concentration. | nih.gov |
Enantiomeric Analysis and Stereochemistry of 4 Methyl Buphedrone Hydrochloride
Chiral Resolution Methodologies
The separation of 4-methylbuphedrone (B1651761) enantiomers is crucial for understanding their individual properties. Various analytical techniques have been successfully employed for this purpose.
Direct chiral chromatography is a primary method for the enantiomeric separation of chiral compounds like 4-methylbuphedrone. oup.com This approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. oup.com
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the chiral resolution of synthetic cathinones. oup.com Polysaccharide-based CSPs have proven to be particularly effective for separating a wide range of these compounds. oup.com For instance, a study demonstrated the successful simultaneous chiral separation of buphedrone (B1655700), 4-methylbuphedrone, and N-ethylbuphedrone using HPLC. nih.govresearchgate.netd-nb.info Another HPLC method utilized a CSP based on a syringic acid amide derivative of trans-(R,R)-2-aminocyclohexanesulfonic acid for the separation of several cathinone (B1664624) derivatives, including 4-methylbuphedrone. oup.com
Gas Chromatography (GC): While GC is a powerful separation technique, its application in the direct chiral analysis of underivatized cathinones can be challenging due to their polarity and potential thermal lability. chromatographyonline.com However, GC coupled with mass spectrometry (GC-MS) is a common method for the analysis of seized drugs. chromatographyonline.com
Supercritical Fluid Chromatography (SFC): SFC is an alternative to HPLC that uses a supercritical fluid, often carbon dioxide, as the mobile phase. chromatographyonline.com It can offer faster separations and is compatible with a wide range of chiral stationary phases. chromatographyonline.com SFC has been applied to the chiral separation of various new psychoactive substances. d-nb.info
Table 1: Examples of Direct Chiral Chromatography Methods for Cathinone Derivatives
| Technique | Chiral Stationary Phase (CSP)/Selector | Analytes Including 4-Methylbuphedrone | Reference |
| HPLC | Syringic acid amide derivative of trans-(R,R)-2-aminocyclohexanesulfonic acid | Buphedrone, 4-Methylbuphedrone, N-ethylbuphedrone, etc. | oup.com |
| HPLC | Acetyl-β-CD | Buphedrone, 4-methylbuphedrone, N-ethylbuphedrone | nih.govresearchgate.netd-nb.info |
Indirect Chiral Derivatization Strategies (e.g., L-TPC)
Indirect chiral separation involves the reaction of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. researchgate.net These diastereomers possess different physicochemical properties and can be separated on a standard achiral chromatography column. researchgate.netresearchgate.net
A commonly used CDA is N-trifluoroacetyl-L-prolyl chloride (L-TPC). researchgate.net L-TPC reacts with the secondary amine group of cathinone enantiomers to produce diastereomeric amides. researchgate.netresearchgate.net These diastereomers can then be separated and quantified using techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net This approach has been successfully applied to the simultaneous chiral separation of several cathinones, including 4-methylbuphedrone. researchgate.net
Chiral Capillary Electrophoresis (CE) is a powerful and efficient technique for the enantioseparation of a wide range of compounds, including synthetic cathinones. nih.govscispace.com In this method, a chiral selector is added to the background electrolyte, which interacts stereoselectively with the enantiomers, leading to differences in their electrophoretic mobilities and thus their separation. nih.govcsic.es
Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for the separation of cathinones. nih.govcsic.es A study demonstrated the successful simultaneous enantiomeric separation of buphedrone, 4-methylbuphedrone, and N-ethylbuphedrone using acetyl-β-cyclodextrin as the chiral selector. nih.govresearchgate.netd-nb.info The method utilized a simple background electrolyte of 10 mM sodium phosphate (B84403) at pH 2.5. nih.govd-nb.info
Table 2: Chiral Capillary Electrophoresis Conditions for 4-Methylbuphedrone Separation
| Parameter | Condition | Reference |
| Chiral Selector | 10 mM acetyl-β-CD | nih.govresearchgate.netd-nb.info |
| Background Electrolyte | 10 mM sodium phosphate, pH 2.5 | nih.govresearchgate.netd-nb.info |
| Temperature | 25°C | nih.govd-nb.info |
| Voltage | 29 kV to cathode | nih.govd-nb.info |
| Injection | 10 mbar for 5 s | nih.govd-nb.info |
Enantioselective Pharmacological Research (In Vitro Receptor Binding)
While specific in vitro receptor binding studies for the individual enantiomers of 4-methylbuphedrone are not extensively detailed in the provided search results, the general principles of enantioselectivity in cathinone pharmacology are well-established. The two enantiomers of a chiral drug can exhibit different affinities and efficacies at their biological targets, leading to distinct pharmacological profiles. oup.commdpi.com
For other synthetic cathinones, enantioselective differences in activity at monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin (B10506) transporters) have been observed. oup.comcsic.esnih.gov For example, studies on mephedrone (B570743), a close structural analog, have shown that the S-enantiomer has a greater serotonergic profile, while the R-enantiomer possesses a more dopaminergic profile. oup.com It is plausible that the enantiomers of 4-methylbuphedrone also exhibit differential binding and activity at these transporters, which would have significant implications for their psychoactive effects. Further research is needed to specifically characterize the in vitro receptor binding profiles of the R- and S-enantiomers of 4-methylbuphedrone.
Pharmacodynamic Investigations of 4 Methyl Buphedrone: in Vitro and Molecular Level
Interaction with Monoamine Transporters (DAT, NET, SERT) using In Vitro Assays
Synthetic cathinones are known to exert their primary effects by interacting with the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). mdpi.com These transporters are membrane proteins responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating the neurotransmitter's signal. By interfering with this process, cathinones increase the extracellular concentration of these monoamines, enhancing neurotransmission. mdpi.comacs.org
The interaction with these transporters is typically evaluated using in vitro uptake inhibition assays in cell lines, such as Human Embryonic Kidney (HEK293) cells, that have been genetically modified to express the specific human transporters (hDAT, hNET, hSERT). mdpi.comfrontiersin.org In these assays, the potency of a compound to block the transporters is measured and expressed as the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a higher potency.
While specific IC₅₀ values for 4-methyl buphedrone (B1655700) are not consistently reported across the literature, data from structurally similar compounds, such as 4-methyl-pentedrone (4-MPD), provide insight into its likely profile. Studies on these analogues show a high potency for inhibiting DAT and NET, with a comparatively lower potency at SERT. frontiersin.orgsmw.ch For instance, N-ethyl substituted cathinones have been shown to be potent dopamine uptake inhibitors. frontiersin.org
The ratio of a compound's potency at DAT versus SERT (DAT/SERT ratio) is a key metric used to predict its likely subjective effects. smw.ch
High DAT/SERT ratio (>10): Indicates greater selectivity for dopamine transport inhibition, often associated with strong stimulant effects and a higher abuse potential, similar to methamphetamine. smw.ch
Low DAT/SERT ratio (<0.1): Indicates greater selectivity for serotonin transport, associated with empathogenic or entactogenic effects, similar to MDMA. smw.ch
Intermediate DAT/SERT ratio (~1-10): Suggests a mixed profile with effects similar to cocaine. smw.ch
Cathinones like pentedrone (B609907) and its analogues typically exhibit high DAT/SERT ratios, classifying them as potent dopamine uptake inhibitors. frontiersin.org Given its structure as a 4-methyl substituted buphedrone, it is expected to be a potent inhibitor of catecholamine transporters.
Table 1: In Vitro Monoamine Transporter Inhibition for Cathinone (B1664624) Analogues
This table shows the half-maximal inhibitory concentrations (IC₅₀) for various synthetic cathinones at the dopamine transporter (DAT) and serotonin transporter (SERT), as determined by in vitro uptake inhibition assays. The DAT/SERT ratio illustrates the selectivity of each compound. Data is adapted from studies on structurally related compounds to infer the potential profile of 4-Methyl Buphedrone. frontiersin.org
| Compound | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Ratio |
|---|---|---|---|
| Pentedrone | 214 | 3269 | 15.3 |
| 4-Methyl-pentedrone (4-MPD) | 233 | 1294 | 5.6 |
| N-Ethyl-pentedrone (NEPD) | 70.1 | 2073 | 29.6 |
| Cocaine (Reference) | 457 | 404 | 0.9 |
Receptor Binding Affinity and Selectivity Studies (in vitro)
Beyond transporters, synthetic cathinones may also interact directly with various neurotransmitter receptors, although this is generally a secondary mechanism. In vitro receptor binding assays are used to determine a compound's affinity (Ki value) for a range of receptors. For cathinones, these typically include dopamine receptors (D1, D2, D3), serotonin receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂꜀), and adrenergic receptors (α₁, α₂). mdpi.com
Specific receptor binding affinity data for 4-methyl buphedrone is limited in the available scientific literature. However, studies on its parent compound, buphedrone, provide indirect evidence of its interaction with the dopaminergic system. Research has shown that the rewarding properties of buphedrone are prevented by the administration of a D1 dopamine receptor antagonist (SCH23390), but not by a D2 antagonist (raclopride). researchgate.net Furthermore, repeated administration of buphedrone was found to increase the expression of D1 dopamine receptors in the nucleus accumbens and dorsal striatum of mice. researchgate.net This suggests that the pharmacodynamic effects of buphedrone, and likely its 4-methyl analogue, are significantly mediated through activity at the D1 dopamine receptor.
Structure-Activity Relationship (SAR) within Cathinone Analogues
The specific chemical structure of a synthetic cathinone derivative dictates its potency and selectivity for different monoamine transporters. nih.gov The study of these structure-activity relationships (SAR) helps to predict the pharmacological profile of new analogues like 4-methyl buphedrone.
β-Keto Group: The presence of a carbonyl (ketone) group at the beta-carbon position is the defining feature of cathinones, distinguishing them from their phenethylamine (B48288) analogues like amphetamine. d-nb.info This modification generally influences transporter interactions.
Aromatic Ring Substitution: The position and nature of substituents on the phenyl ring are critical. The addition of a methyl group at the 4-position (para-position), as in 4-methyl buphedrone, has been shown to increase selectivity towards the serotonin transporter (SERT) compared to unsubstituted or 3-position (meta) substituted analogues. acs.org This is attributed to the steric bulk of the para-substituent. acs.org
α-Alkyl Chain Length: 4-Methyl buphedrone possesses an ethyl group on the alpha-carbon of the side chain (making it a butyrophenone (B1668137) derivative). Increasing the length of this aliphatic side chain from a methyl to a propyl group has been shown to increase the potency of DAT inhibition. acs.org
N-Alkylation: The substituent on the nitrogen atom also significantly impacts activity. 4-Methyl buphedrone has an N-methyl group. Research on related cathinones shows that extending the N-alkyl chain from methyl to ethyl can convert the compound's activity at DAT from that of a substrate (releaser) to a blocker (reuptake inhibitor). researchgate.net
Molecular Mechanisms of Action in Cellular Models (e.g., neurotransmitter efflux in vitro)
Synthetic cathinones can interact with monoamine transporters via two primary molecular mechanisms, which can be distinguished using in vitro cellular models. acs.org
Transporter Inhibition (Blockade): In this "cocaine-like" mechanism, the drug binds to the transporter protein but is not translocated into the cell. It acts as a competitive antagonist, physically blocking the reuptake of neurotransmitters from the synaptic cleft. acs.org
Transporter Substrate (Releaser/Efflux): In this "amphetamine-like" mechanism, the drug is recognized by the transporter and carried into the presynaptic neuron. wikipedia.org Once inside, it disrupts the vesicular monoamine transporter 2 (VMAT2), causing neurotransmitters to be released from storage vesicles into the cytoplasm. wikipedia.org This leads to a reversal of the plasma membrane transporter's direction, causing it to efflux neurotransmitters from the cytoplasm into the synapse. acs.orgwikipedia.org
These distinct mechanisms are investigated in vitro using HEK293 cells. While uptake inhibition assays measure the blocking effect, neurotransmitter efflux or release assays measure the ability of a compound to act as a substrate. frontiersin.orgresearchgate.net In some cases, compounds can exhibit a "hybrid" profile, acting as a releaser at one transporter (e.g., SERT) and a blocker at another (e.g., DAT). frontiersin.orgresearchgate.net
The structural features of 4-methyl buphedrone, particularly the N-methyl group and the β-keto moiety, suggest it likely functions as a substrate-type releaser at monoamine transporters, similar to mephedrone (B570743). nih.gov However, the interplay of its various structural components means a hybrid or pure blocker profile cannot be entirely ruled out without specific experimental data on its efflux-inducing capabilities.
Metabolic Biotransformation of 4 Methyl Buphedrone: in Vitro and Computational Approaches
Identification of Phase I Metabolites
Phase I metabolism of 4-Methyl Buphedrone (B1655700) involves a series of chemical modifications to make the compound more water-soluble and easier to excrete. Studies on N-alkylated synthetic cathinones have established a common metabolic pattern that includes N-demethylation and the reduction of the β-keto group. researchgate.netmurdoch.edu.aumdpi.com
N-demethylation: This process involves the removal of a methyl group from the nitrogen atom of the amino group. For 4-Methyl Buphedrone, this would result in the formation of its primary amine analog. This pathway is a primary route for many N-alkylated cathinones. researchgate.netcore.ac.uk For the related compound mephedrone (B570743), N-demethylation to normephedrone (B1679929) is a key metabolic step. wikipedia.org
Carbonyl Reduction: The β-keto group is a characteristic feature of cathinones and is susceptible to reduction to a secondary alcohol. This reaction creates a new chiral center, resulting in diastereomeric alcohol metabolites. researchgate.netcore.ac.uk Studies on a group of 16 synthetic cathinones, which included 4-methylbuphedrone (B1651761), demonstrated that extensive metabolism occurs via carbonyl reduction, leading to the formation of corresponding substituted ephedrine-like compounds. researchgate.net
Hydroxylation and Carboxylation: Another significant metabolic route involves the hydroxylation of the tolyl (methylphenyl) group. researchgate.net This hydroxylation can subsequently be followed by oxidation of the newly formed alcohol to a carboxylic acid. researchgate.netwikipedia.org This pathway has been clearly identified for the closely related compound mephedrone, where the 4-methyl group on the aromatic ring is oxidized to a 4-carboxy metabolite, which is the most abundant metabolite found in urine. wikipedia.org A similar pathway is proposed for 4-Methyl Buphedrone. researchgate.netcore.ac.uk
A summary of the primary Phase I metabolic reactions is presented below:
Table 1: Key Phase I Metabolic Reactions of 4-Methyl Buphedrone| Metabolic Reaction | Description | Resulting Metabolite Type |
|---|---|---|
| N-demethylation | Removal of the N-methyl group. | Primary amine analog (nor-4-methylbuphedrone) |
| Carbonyl Reduction | Reduction of the β-keto group to a hydroxyl group. | Dihydro-4-methylbuphedrone (alcohol metabolite) |
| Hydroxylation | Addition of a hydroxyl group to the aromatic methyl group. | Hydroxytolyl-4-methylbuphedrone |
Identification of Phase II Metabolites
Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation to further increase their polarity and facilitate elimination.
Glucuronidation: This is a major Phase II pathway for synthetic cathinones. mdpi.com The hydroxyl metabolites generated during Phase I—specifically the alcohol formed from carbonyl reduction and the hydroxyl group added to the aromatic ring—are susceptible to conjugation with glucuronic acid. wikipedia.org The resulting glucuronide conjugates are highly water-soluble and are readily excreted in urine. mdpi.comcore.ac.uk For mephedrone, metabolites are known to be conjugated with glucuronide and sulfate (B86663) derivatives before excretion. wikipedia.org
Enzymatic Pathways and Isoform Involvement (in vitro)
The biotransformation of xenobiotics like 4-Methyl Buphedrone is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver.
In vitro studies using human liver microsomes (HLM) on the closely related and structurally similar cathinone (B1664624), mephedrone, have identified CYP2D6 as the main enzyme responsible for its Phase I metabolism. researchgate.netwikipedia.org Given that 4-Methyl Buphedrone belongs to the same class of N-alkylated cathinones and undergoes similar metabolic reactions like N-demethylation and hydroxylation, it is highly probable that CYP2D6 is also a key enzyme in its metabolic pathway. researchgate.netcore.ac.uk Other CYP isoforms, such as CYP2B6 and CYP2C19, have also been implicated in the metabolism of certain cathinone derivatives. researchgate.net
In Vitro Metabolic Stability and Kinetic Studies
In vitro metabolic stability assays, typically using human liver microsomes (HLMs), are employed early in drug discovery to predict a compound's hepatic clearance in vivo. nih.gov These studies measure the rate at which a compound is metabolized, often reported as the half-life (T½) and intrinsic clearance (CLint). nih.govd-nb.info
Computational Prediction of Metabolic Fate
In silico (computational) tools are increasingly used to predict the metabolic fate of new psychoactive substances, offering a rapid and cost-effective way to identify potential metabolites before laboratory analysis. researchgate.netnih.gov Software packages such as MetaSite, GLORYx, and BioTransformer analyze the structure of a parent compound to predict its sites of metabolism (SOMs) and the structures of likely metabolites. researchgate.netnih.govd-nb.info
These programs use various approaches, including ligand-based methods that compare the new molecule to databases of known biotransformations and structure-based methods that simulate the interaction between the compound and metabolic enzymes like CYPs. nih.gov For the synthetic cathinone 4-methoxy-α-PVP, in silico software successfully predicted eleven metabolites, with the most abundant metabolite observed in hepatocyte incubations also being the top-ranked predicted metabolite. nih.govd-nb.info These computational models can effectively predict metabolic pathways such as O-demethylation, hydroxylation, oxidation, and ketone reduction for synthetic cathinones. nih.govd-nb.info Although specific computational predictions for 4-Methyl Buphedrone were not found in the search results, the established success of these methods for structurally related cathinones demonstrates their applicability and value in forecasting its metabolic profile. researchgate.netnih.gov
Computational Chemistry and Molecular Modeling of 4 Methyl Buphedrone Hydrochloride
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like 4-methyl buphedrone (B1655700). These calculations provide a foundational understanding of the molecule's reactivity, stability, and intermolecular interaction potential.
While specific DFT studies on 4-methyl buphedrone hydrochloride are not extensively available in public literature, research on analogous cathinones provides a framework for understanding its electronic properties. For instance, DFT calculations on related cathinone (B1664624) derivatives have been used to determine key quantum chemical parameters. dea.gov These parameters are crucial for predicting how the molecule will interact with its environment.
Table 1: Predicted Quantum Chemical Parameters for a Representative Cathinone Analog
| Parameter | Predicted Value | Significance |
| Energy of Highest Occupied Molecular Orbital (HOMO) | - | Indicates the molecule's electron-donating ability. |
| Energy of Lowest Unoccupied Molecular Orbital (LUMO) | - | Indicates the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | - | Relates to the molecule's chemical reactivity and stability. |
| Dipole Moment | - | Influences solubility and interactions with polar molecules. |
| Electron Affinity | - | The energy change when an electron is added to the molecule. |
| Ionization Potential | - | The energy required to remove an electron from the molecule. |
Note: Specific values are not provided as direct research on this compound is limited. The table illustrates the types of parameters that would be calculated.
The electronic structure of 4-methyl buphedrone, characterized by a ketone group and a tolyl moiety, dictates its potential for electrostatic interactions and hydrogen bonding, which are critical for its binding to biological targets.
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For synthetic cathinones like 4-methyl buphedrone, docking studies are primarily focused on their interaction with monoamine transporters (MATs), namely the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). nih.gov These transporters are key targets in the central nervous system, and their modulation is central to the stimulant effects of cathinones.
Docking simulations of cathinone analogs have revealed potential binding modes within the central binding site (S1) of MATs. These studies suggest that the cathinone scaffold can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the transporter's binding pocket. The para-methyl group on the phenyl ring of 4-methyl buphedrone likely contributes to hydrophobic interactions, potentially influencing its affinity and selectivity for the different monoamine transporters.
Table 2: Illustrative Docking Scores of a Cathinone Analog with Monoamine Transporters
| Biological Target | Docking Score (kcal/mol) | Predicted Interaction Highlights |
| Dopamine Transporter (DAT) | - | Potential hydrogen bonding with key aspartate and serine residues; hydrophobic interactions with phenylalanine and valine residues. |
| Norepinephrine Transporter (NET) | - | Similar to DAT, with potential for specific interactions with threonine and isoleucine residues. |
| Serotonin Transporter (SERT) | - | May exhibit different binding poses due to variations in the binding pocket, with potential interactions with tyrosine and glycine (B1666218) residues. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For synthetic cathinones, QSAR studies are crucial for predicting the in vitro activity of new analogs based on their structural features.
While a specific QSAR model for 4-methyl buphedrone is not publicly documented, studies on related cathinones have demonstrated the utility of this approach. mdpi.com These models typically use a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to predict activities like the inhibition of monoamine uptake. For example, a QSAR study on para-substituted methcathinone (B1676376) analogues has provided insights into how substitutions on the phenyl ring influence their potency at DAT and SERT. researchgate.net The position and nature of the substituent, such as the methyl group in 4-methyl buphedrone, are critical determinants of activity.
A Korean study utilized a QSAR model to predict the bioactivity of 4-methylbuphedrone (B1651761), comparing it to methylone. purdue.edu This highlights the application of such models in regulatory assessments of new psychoactive substances.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a flexible molecule like 4-methyl buphedrone is dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations that the molecule is likely to adopt. Molecular dynamics (MD) simulations provide a more dynamic picture, simulating the movement of atoms and molecules over time, which can reveal how the compound interacts with its environment, such as a biological membrane or the binding site of a protein.
MD simulations of cathinones interacting with lipid bilayers have been performed to understand their ability to cross cell membranes, a critical step for reaching their intracellular targets. core.ac.uk These simulations can provide insights into the permeability of 4-methyl buphedrone and how its structure influences its passage through the blood-brain barrier. Furthermore, MD simulations of the ligand-protein complex, following molecular docking, can assess the stability of the predicted binding pose and identify key dynamic interactions that contribute to binding affinity.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
In silico ADMET prediction tools are used to estimate the pharmacokinetic properties of a compound. physchemres.org For novel psychoactive substances, these predictions are vital for anticipating their behavior in the body.
Absorption: Predictions for 4-methyl buphedrone would likely indicate good oral bioavailability and intestinal absorption, common characteristics for many synthetic cathinones. Its ability to cross the blood-brain barrier is a critical factor in its central nervous system effects and can be predicted based on its physicochemical properties like lipophilicity and molecular size. semanticscholar.org
Distribution: The volume of distribution would be predicted to understand how the compound distributes throughout the body's tissues.
Metabolism: The metabolism of 4-methyl buphedrone is predicted to follow pathways common to other N-alkylated cathinones. scispace.comcore.ac.uknih.gov In silico models can predict the involvement of cytochrome P450 (CYP) enzymes, such as CYP2D6, in its metabolism. Predicted metabolic pathways include:
β-keto reduction: Reduction of the ketone group to a secondary alcohol.
N-dealkylation: Removal of the methyl group from the nitrogen atom.
Hydroxylation: Addition of a hydroxyl group to the tolyl ring.
Excretion: The compound and its metabolites are predicted to be primarily excreted in the urine.
Table 3: Predicted ADMET Properties of 4-Methyl Buphedrone
| ADMET Property | Predicted Outcome | Method of Prediction |
| Human Intestinal Absorption | High | Based on physicochemical properties and comparison to analogs. |
| Blood-Brain Barrier Penetration | Likely to cross | Based on lipophilicity and molecular weight. |
| CYP2D6 Substrate | Probable | Based on structural similarity to other cathinones metabolized by CYP2D6. |
| Metabolic Pathways | β-keto reduction, N-dealkylation, Aromatic hydroxylation | Based on known metabolism of related cathinones. |
| Renal Excretion | Primary route for parent drug and metabolites | General pathway for water-soluble compounds. |
Note: These are generalized predictions based on the known properties of synthetic cathinones. Specific in silico studies on this compound are limited.
Stability and Degradation Kinetics of 4 Methyl Buphedrone Hydrochloride
Photolytic and Hydrolytic Stability Studies
While specific photolytic degradation studies focusing solely on 4-Methyl Buphedrone (B1655700) Hydrochloride are not extensively detailed in the reviewed literature, general principles of photochemistry suggest that compounds with chromophores, such as the carbonyl group and the aromatic ring in its structure, can be susceptible to degradation upon exposure to light, particularly UV radiation. pharmaguideline.com This degradation can lead to changes in the compound's physical and chemical properties. pharmaguideline.com To mitigate this, it is a standard practice to store analytical standards in amber-colored vials or otherwise protected from light. frontiersin.org
Hydrolytic stability, the susceptibility of a compound to break down in the presence of water, is intrinsically linked to the pH of the solution. As detailed in the following section, 4-Methyl Buphedrone Hydrochloride shows significant pH-dependent degradation. The compound is relatively stable in acidic aqueous solutions but degrades in neutral and, more rapidly, in alkaline aqueous solutions. ojp.govresearchgate.net This indicates that hydrolysis is a significant degradation pathway, with its kinetics heavily influenced by the pH.
pH-Dependent Stability Profiles
The stability of 4-Methyl Buphedrone and related cathinones is highly dependent on the pH of the medium. ojp.govresearchgate.net Research consistently demonstrates that these compounds are most stable in acidic environments and exhibit significant degradation as the pH increases towards neutral and alkaline conditions. ojp.govresearchgate.net
In a study evaluating the stability of 22 synthetic cathinones, including buphedrone, it was found that in acidic urine (pH 4), all drugs were stable when stored frozen or refrigerated for the duration of the study. researchgate.net However, in alkaline urine (pH 8) at 32°C, significant losses of over 20% were observed within hours for most of the compounds. researchgate.net Another study reported that methcathinone (B1676376) analogs, which are structurally similar to 4-methyl buphedrone, were stable in a pH 4 solution for at least 12 hours but decomposed in neutral-to-basic solutions (pH 7, 10, and 12). The rate of decomposition accelerated with increasing pH.
The degradation in alkaline solutions is thought to involve the β-keto-phenethylamine structure, which is susceptible to various reactions at higher pH levels. researchgate.net This instability in alkaline conditions has significant implications for the analysis of biological samples, such as blood and urine, which can have varying pH values.
Table 2: pH-Dependent Stability of Cathinones
| pH Level | Stability Profile | Reference |
| Acidic (pH 4) | High stability, especially at low temperatures. | ojp.govresearchgate.net |
| Neutral (pH 7) | Degradation occurs; less stable than in acidic conditions. | |
| Alkaline (pH 8-12) | Rapid degradation; stability decreases as pH increases. | ojp.govresearchgate.net |
Implications for Storage and Handling of Analytical Standards
The inherent instability of this compound under certain conditions necessitates strict protocols for the storage and handling of its analytical standards to ensure the accuracy and reliability of forensic and research findings. frontiersin.orgdundee.ac.uk
Storage Conditions:
Temperature: To ensure long-term stability, analytical reference materials of this compound should be stored frozen, typically at -20°C. nih.govcuny.edu For shorter periods, refrigeration at 4°C is also acceptable, but freezer storage is optimal. nih.govfrontiersin.org Room temperature storage leads to significant degradation and should be avoided. nih.govfrontiersin.org
Light: As a precaution against potential photolytic degradation, standards should be stored in the dark or in amber, light-resistant vials. frontiersin.org
Form: The compound is more stable as a hydrochloride salt than as a free base. The free base is known to be unstable and can undergo dimerization.
Atmosphere: Once a container of the reference material is opened, exposure to air can contribute to degradation. frontiersin.org It is recommended to use the material promptly after opening.
Handling of Solutions:
Solvent: Studies have shown that cathinones, including mephedrone (B570743) which is structurally similar to 4-methyl buphedrone, are more stable in acetonitrile (B52724) (ACN) based solutions compared to methanol (B129727) (MeOH). frontiersin.org Therefore, preparing working solutions in ACN is recommended to improve stability. frontiersin.orgfrontiersin.org
pH: When preparing aqueous solutions or working with biological matrices, the pH should be maintained in the acidic range (around pH 4) to minimize hydrolytic degradation. ojp.govresearchgate.net
Adherence to these storage and handling guidelines is crucial for maintaining the integrity of analytical standards, which is fundamental for accurate quantification and interpretation in a forensic toxicology setting. frontiersin.orgdundee.ac.uk
Forensic and Regulatory Analytical Aspects of 4 Methyl Buphedrone Hydrochloride
Methodologies for Seized Drug Analysis
The analysis of seized materials suspected of containing 4-Methyl Buphedrone (B1655700) Hydrochloride involves a multi-step approach, often combining presumptive tests with confirmatory techniques to ensure accurate identification. cfsre.orgunodc.org Forensic chemistry laboratories employ a variety of instrumental methods to characterize synthetic cathinones. cfsre.orgresearchgate.net
Presumptive color tests can offer a preliminary indication of the presence of a cathinone (B1664624), but they are non-specific and must be followed by more sophisticated, confirmatory analysis. unodc.org The recommended analytical approach for the definitive identification of a controlled substance typically requires the use of at least two uncorrelated techniques, one of which must provide structural information. unodc.org
Commonly employed analytical techniques for the identification of 4-Methyl Buphedrone and other synthetic cathinones in seized materials include:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique in forensic drug analysis. springermedizin.de It separates the components of a mixture and provides a mass spectrum for each, which can be compared to a library of known compounds for identification. unca.edu However, the analysis of synthetic cathinones by GC-MS can be challenging due to thermal degradation in the hot injector, which may lead to the formation of dehydrogenated products. nih.gov Using a split injection method can minimize this degradation by reducing the residence time of the analyte in the injector. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become a preferred method for NPS analysis due to its high sensitivity and specificity, allowing for both identification and quantification. nih.govunipd.itsciex.com LC-MS/MS is particularly advantageous as it often requires minimal sample preparation and avoids the thermal degradation issues sometimes seen with GC-MS. sciex.com Validated LC-MS/MS methods have been developed for the detection of a wide array of NPS, including synthetic cathinones, in various matrices. nih.govunipd.itnih.gov
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides a unique "fingerprint" spectrum of a molecule based on the absorption of infrared light. unodc.org The Attenuated Total Reflectance (ATR) accessory is often used for the direct analysis of powder samples with minimal preparation. nih.govmatec-conferences.org The infrared spectrum of 4-Methyl Buphedrone Hydrochloride would show characteristic absorption bands, including a strong carbonyl (C=O) stretch and bands indicative of the aromatic ring and amine salt. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for structural elucidation, providing detailed information about the chemical environment of atoms within a molecule. nih.govwm.edu High-field NMR can be used to definitively identify the structure of an unknown cathinone and can be instrumental in differentiating it from isomers. unodc.orgwm.edu
The following table summarizes the key analytical methodologies used for the analysis of this compound in seized drug samples.
| Analytical Technique | Principle | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their partitioning between a stationary and mobile phase, followed by mass analysis. | High separation efficiency; extensive spectral libraries available. | Potential for thermal degradation of cathinones. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in a liquid mobile phase followed by two stages of mass analysis. | High sensitivity and specificity; suitable for non-volatile and thermally labile compounds. sciex.com | Can be more expensive than GC-MS. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by a sample, providing a unique molecular fingerprint. | Fast, non-destructive, and requires minimal sample preparation with ATR. unodc.org | Less effective for analyzing complex mixtures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to determine the structure of a molecule. | Provides unambiguous structural elucidation; excellent for isomer differentiation. wm.edu | Lower sensitivity compared to MS; requires higher sample purity and concentration. mdpi.com |
A combination of these techniques is often recommended for the unequivocal identification of an unknown substance, especially when a reference standard is not available. cfsre.orgnih.gov
Differentiation from Isomers and Analogues
A significant analytical challenge in the identification of 4-Methyl Buphedrone is its structural similarity to other synthetic cathinones, particularly its positional isomers and analogues. Positional isomers have the same molecular formula but differ in the position of a substituent group on the aromatic ring. For example, 4-Methyl Buphedrone is a positional isomer of 3-Methyl Buphedrone and 2-Methyl Buphedrone. These subtle structural differences can lead to very similar mass spectra, making differentiation by GC-MS alone difficult. uva.nl
Similarly, analogues of 4-Methyl Buphedrone, where the structure is slightly modified (e.g., alteration of the alkyl chain length), further complicate forensic analysis. For instance, buphedrone and pentedrone (B609907) are close analogues. researchgate.net
Analytical techniques capable of discerning these fine structural variations are crucial for accurate identification.
Chromatographic Separation: Techniques like Gas Chromatography (GC) and Ultra-High-Performance Liquid Chromatography (UHPLC) can often separate positional isomers based on small differences in their physical and chemical properties, resulting in different retention times. nih.govuva.nl For example, the three positional isomers of fluoromethcathinone have been successfully separated using GC with a specific temperature program. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is particularly powerful for isomer differentiation. unodc.org The substitution pattern on the aromatic ring creates unique splitting patterns in the 1H NMR spectrum. For example, a 1,4-disubstituted (para) isomer like 4-Methyl Buphedrone will show a more symmetrical and simpler aromatic region in its 1H NMR spectrum compared to its 1,2- (ortho) and 1,3- (meta) substituted isomers, which exhibit more complex splitting patterns. unodc.org
Mass Spectrometry (MS): While electron ionization mass spectra of positional isomers can be very similar, certain fragmentation patterns might offer clues for differentiation. uva.nl Tandem mass spectrometry (MS/MS) can sometimes provide more specific fragmentation that aids in distinguishing between isomers. d-nb.info
Infrared (IR) Spectroscopy: The "fingerprint" region of the IR spectrum (below 1500 cm-1) is unique for each molecule, and even small structural differences between isomers can result in distinguishable spectra. unodc.org
The table below illustrates how analytical data can differ between positional isomers, using the example of methylmethcathinone isomers.
| Isomer | Substitution Pattern | Predicted 1H NMR Aromatic Splitting Pattern |
| 4-Methylmethcathinone (Mephedrone) | 1,4- (para) | Symmetrical AA'BB' system (two doublets). unodc.org |
| 3-Methylmethcathinone (3-MMC) | 1,3- (meta) | More complex, asymmetrical pattern. unodc.org |
| 2-Methylmethcathinone (2-MMC) | 1,2- (ortho) | More complex, asymmetrical pattern. unodc.org |
The ability to differentiate between these closely related compounds is not just an analytical exercise; it has significant legal implications, as different isomers may be subject to different legal controls. uva.nl
Analytical Challenges in Novel Psychoactive Substance (NPS) Detection
The analysis of NPS, including this compound, presents a number of significant challenges for forensic and toxicological laboratories. brjac.com.brnih.govresearchgate.net
Rapid Emergence and Chemical Diversity: The number of NPS appearing on the illicit market is vast and constantly evolving, with manufacturers frequently altering chemical structures to circumvent legal controls. unodc.orgclinicallab.comnumberanalytics.com This means that laboratories are in a constant race to develop and validate methods for new, often uncharacterized, substances. brjac.com.br
Lack of Reference Materials: A major hurdle in NPS analysis is the frequent unavailability of certified reference standards for newly identified compounds. brjac.com.brnumberanalytics.com Reference materials are essential for the validation of analytical methods and for confirming the identity of a substance in a sample. nih.gov When reference standards are unavailable, a combination of complementary techniques, such as NMR and high-resolution mass spectrometry, is necessary for unequivocal identification. nih.gov
Isomeric and Structural Similarity: As discussed previously, the existence of numerous isomers and structurally similar analogues makes unambiguous identification difficult. researchgate.net Standard screening techniques may not be able to distinguish between a controlled substance and its non-controlled isomer. uva.nlnumberanalytics.com
Complex Matrices: In forensic toxicology, NPS must be detected in complex biological matrices like blood and urine. unipd.itbrjac.com.br This requires extensive sample preparation to extract the analytes and remove interferences before analysis. oup.com Furthermore, the stability of some synthetic cathinones in biological samples can be a concern, potentially leading to degradation and inaccurate results if not handled and stored properly. ojp.govsemanticscholar.org
Limitations of Screening Methods: Broad-based screening methods like immunoassays, often used for traditional drugs, generally lack the specificity to detect the wide variety of NPS structures and may produce false-positive or false-negative results. researchgate.netclinicallab.comnumberanalytics.com Therefore, more specific and sensitive techniques like LC-MS/MS are required for reliable detection. sciex.com
Overcoming these challenges requires continuous innovation in analytical chemistry, the development of extensive spectral libraries, and collaboration between forensic laboratories and research institutions. researchgate.net
Impact of Chemical Scheduling on Analytical Requirements
The legal status of a substance, determined by its placement in national and international control schedules, directly influences the analytical requirements for its identification in forensic laboratories. forensicsciencesimplified.orgeku.edu The scheduling of a drug is typically based on its potential for abuse, its accepted medical use, and the likelihood of causing dependence. forensicsciencesimplified.org
4-Methyl Buphedrone is a controlled substance in several jurisdictions. For example:
In the United States , it is considered a Schedule I controlled substance as a positional isomer of 4-methylethcathinone (4-MEC). wikipedia.orgcaymanchem.com Schedule I substances are defined as having a high potential for abuse and no currently accepted medical use. forensicsciencesimplified.org
In Germany , 4-Methylbuphedrone (B1651761) is listed in Anlage I, making it illegal. wikipedia.org
In China , it has been a controlled substance since October 2015. wikipedia.org
In the United Kingdom , it falls under the generic control of cathinone derivatives and is classified as a Class B drug. www.gov.uk
The scheduling of 4-Methyl Buphedrone as a controlled substance has several key impacts on analytical requirements:
Unambiguous Identification: Forensic laboratories must be able to unequivocally identify the substance to support legal proceedings. This necessitates the use of validated, confirmatory analytical techniques. unodc.org The analytical report must provide sufficient evidence to prove, beyond a reasonable doubt, that the seized material contains the specific controlled substance.
Isomer-Specific Analysis: Because different positional isomers may have different legal statuses, the analytical method must be able to distinguish 4-Methyl Buphedrone from its non-controlled or differently scheduled isomers. uva.nl This places a high demand on the resolving power of chromatographic and spectroscopic techniques.
Quantitative Analysis: In some legal contexts, the quantity of the controlled substance found can influence the severity of criminal charges. Therefore, forensic laboratories may be required not only to identify the substance but also to perform quantitative analysis to determine its concentration or total amount in the seized material. This requires the development and validation of quantitative analytical methods, often using techniques like LC-MS/MS or GC-MS with appropriate calibration standards. nih.gov
Adherence to Legal and Scientific Standards: The entire analytical process, from sample handling to final reporting, must adhere to strict quality assurance and quality control protocols to ensure the results are scientifically valid and admissible in court. diva-portal.orgbrjac.com.br This includes proper documentation, chain of custody, and method validation.
In essence, the legal control of 4-Methyl Buphedrone elevates the analytical burden on forensic laboratories, requiring them to employ advanced, specific, and validated methodologies to meet the rigorous standards of the justice system.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
